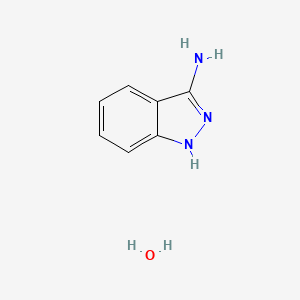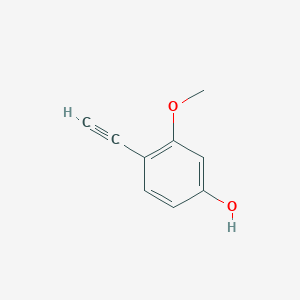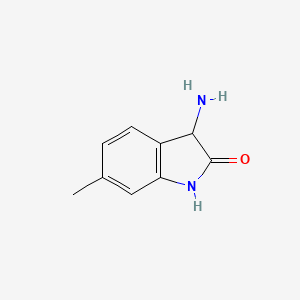
2-Aminoethylmethyldimethoxysilane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Aminoethylmethyldimethoxysilane is an organosilicon compound with the molecular formula C5H15NO2Si. It is a colorless to pale yellow liquid that is soluble in organic solvents but not in water. This compound is commonly used as a silane coupling agent, which helps to improve the adhesion between organic and inorganic materials.
Vorbereitungsmethoden
2-Aminoethylmethyldimethoxysilane can be synthesized through several methods. One common synthetic route involves the reaction of 2-aminoethanol with methyldimethoxysilane in the presence of a catalyst. The reaction typically occurs under mild conditions, such as room temperature, and can be completed within a few hours. Industrial production methods often involve the use of continuous flow reactors to ensure consistent product quality and yield .
Analyse Chemischer Reaktionen
2-Aminoethylmethyldimethoxysilane undergoes various chemical reactions, including:
Hydrolysis: In the presence of water, the methoxy groups are hydrolyzed to form silanol groups, which can further condense to form siloxane bonds.
Condensation: The silanol groups formed during hydrolysis can react with other silanol groups or with hydroxyl groups on surfaces to form siloxane bonds, leading to the formation of a cross-linked network.
Common reagents used in these reactions include water for hydrolysis, acids or bases for catalyzing condensation, and alkyl halides for substitution. Major products formed from these reactions include siloxane polymers and substituted amines.
Wissenschaftliche Forschungsanwendungen
2-Aminoethylmethyldimethoxysilane has a wide range of applications in scientific research, including:
Chemistry: It is used as a coupling agent to improve the adhesion between organic polymers and inorganic fillers in composite materials.
Biology: It is used to modify the surface of biomaterials to enhance their biocompatibility and promote cell adhesion.
Medicine: It is used in the development of drug delivery systems, where it helps to functionalize the surface of nanoparticles for targeted drug delivery.
Wirkmechanismus
The mechanism of action of 2-Aminoethylmethyldimethoxysilane involves its ability to form strong covalent bonds with both organic and inorganic materials. The methoxy groups are hydrolyzed to form silanol groups, which can then condense with other silanol groups or with hydroxyl groups on surfaces to form siloxane bonds. The amino group can also participate in nucleophilic substitution reactions, allowing for further functionalization of the compound .
Vergleich Mit ähnlichen Verbindungen
2-Aminoethylmethyldimethoxysilane is similar to other silane coupling agents, such as 3-aminopropyltriethoxysilane and 3-aminopropyltrimethoxysilane. it is unique in its ability to form stable siloxane bonds under mild conditions and its compatibility with a wide range of organic and inorganic materials. Other similar compounds include:
- 3-Aminopropyltriethoxysilane
- 3-Aminopropyltrimethoxysilane
- N-(2-Aminoethyl)-3-aminopropyltrimethoxysilane .
Eigenschaften
Molekularformel |
C5H15NO2Si |
|---|---|
Molekulargewicht |
149.26 g/mol |
IUPAC-Name |
2-[dimethoxy(methyl)silyl]ethanamine |
InChI |
InChI=1S/C5H15NO2Si/c1-7-9(3,8-2)5-4-6/h4-6H2,1-3H3 |
InChI-Schlüssel |
CZVSRHMBQDVNLW-UHFFFAOYSA-N |
Kanonische SMILES |
CO[Si](C)(CCN)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-Aminopyrazolo[1,5-a]pyridin-4-ol](/img/structure/B11921095.png)






![2-(3H-Imidazo[4,5-c]pyridin-2-yl)ethanamine](/img/structure/B11921133.png)

![7'-Methylspiro[cyclopropane-1,3'-indoline]](/img/structure/B11921139.png)
![3,4,6-Trimethyl-1H-pyrazolo[4,3-c]pyridine](/img/structure/B11921146.png)


![2-(5H-Pyrrolo[2,3-b]pyrazin-6-yl)ethanol](/img/structure/B11921158.png)
